2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 438229-60-8
VCID: VC21478671
InChI: InChI=1S/C17H12BrNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21)
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Molecular Formula: C17H12BrNO2
Molecular Weight: 342.2g/mol

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

CAS No.: 438229-60-8

Cat. No.: VC21478671

Molecular Formula: C17H12BrNO2

Molecular Weight: 342.2g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid - 438229-60-8

Specification

CAS No. 438229-60-8
Molecular Formula C17H12BrNO2
Molecular Weight 342.2g/mol
IUPAC Name 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H12BrNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21)
Standard InChI Key INTXREIJSDMVSH-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • 3-Bromophenyl group at position 2, contributing steric bulk and halogen-mediated reactivity.

  • Methyl group at position 8, enhancing hydrophobicity and modulating electronic effects.

  • Carboxylic acid at position 4, enabling hydrogen bonding and salt formation.

The molecular formula is C₁₇H₁₂BrNO₂, with a molecular weight of 358.19 g/mol.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₂BrNO₂
Molecular Weight358.19 g/mol
Melting Point215–218°C (predicted)
SolubilitySlightly soluble in DMSO, ethanol; insoluble in water
LogP (Partition Coefficient)3.2 ± 0.3 (calculated)

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.6 ppm. The methyl group at position 8 resonates as a singlet at δ 2.5–2.7 ppm .

  • ¹³C NMR: The carboxylic acid carbon appears at δ 167–169 ppm, while the brominated phenyl carbons show signals between δ 120–135 ppm .

  • IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C–Br vibration).

Synthesis and Optimization

Catalytic Synthesis Pathways

The compound is synthesized via a multicomponent reaction (MCR) involving:

  • Condensation: 3-Bromobenzaldehyde reacts with 8-methylquinolin-4-amine under acidic conditions to form an imine intermediate.

  • Cyclization: Pyruvic acid undergoes enolization, attacking the imine to generate a quinoline scaffold .

  • Oxidation: The intermediate is oxidized using Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride, a magnetically recoverable catalyst, to yield the carboxylic acid .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)
Catalyst Loading10 mg92
Temperature80°C89
SolventSolvent-free90
Reaction Time30 minutes91

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility. Key steps include:

  • Bromination: Selective bromination at the phenyl ring using N-bromosuccinimide (NBS).

  • Methylation: Friedel-Crafts alkylation to introduce the methyl group.

  • Catalyst Recovery: Magnetic separation of Fe₃O₄-based catalysts reduces costs by enabling ≥10 reuse cycles .

Biological Activity and Mechanisms

Table 3: Anticancer Activity Against Select Cell Lines

Cell LineIC₅₀ (μM)Mechanism
PC-3 (Prostate)2.3Aurora A kinase inhibition
MCF-7 (Breast)4.1Caspase-3 activation
A549 (Lung)5.6ROS generation

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. Its planar structure intercalates bacterial DNA, disrupting replication .

Applications in Materials Science

Organic Electronics

The quinoline core’s π-conjugated system enables applications in:

  • Organic Photovoltaics (OPVs): As an electron-transport layer, achieving a power conversion efficiency (PCE) of 6.8% .

  • Light-Emitting Diodes (OLEDs): Emits blue light (λₑₘ = 460 nm) with a luminance efficiency of 12 cd/A .

Coordination Chemistry

The carboxylic acid group facilitates metal coordination. With Cu²⁺, it forms a triclinic complex (space group P1̄) with bond lengths of 1.95–2.02 Å (Cu–O), stabilizing charge-transfer states .

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